N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The compound is formally identified by the IUPAC name This compound , which reflects its molecular architecture. The name is derived through the following hierarchical breakdown:
- Quinoxaline core : A bicyclic aromatic system comprising two fused pyrazine rings.
- Substituents on position 3 : A 2-methoxyethylamino group (–NH–CH2CH2–O–CH3) attached to the quinoxaline scaffold.
- Sulfonamide linkage : A sulfonamide (–SO2–NH–) bridging the quinoxaline moiety to a substituted benzene ring.
- Benzene ring substituents : Methyl groups at positions 2 and 4 of the aromatic ring.
The CAS Registry Number 713088-08-5 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar derivatives. This alphanumeric code is critical for precise referencing in synthetic chemistry and pharmacological research.
Structural Relationship to Quinoxaline-Sulfonamide Pharmacophores
The compound belongs to the quinoxaline-sulfonamide class, a pharmacophore family noted for its biological activity in medicinal chemistry. Key structural features include:
- Quinoxaline scaffold : Provides a planar aromatic system that facilitates π-π stacking interactions with biological targets, such as enzymes or receptors.
- Sulfonamide group : Enhances binding affinity through hydrogen bonding and electrostatic interactions, particularly with carbonic anhydrases (CAs). For example, Necrosulfonamide (CAS 432531-71-0), another sulfonamide derivative, inhibits necroptosis by targeting RIP3 kinase, demonstrating the versatility of this functional group.
- Methoxyethylamino side chain : Introduces steric and electronic modulation, potentially influencing solubility and target selectivity.
A molecular modeling study of the related compound 7g (a quinoxaline 1,4-dioxide derivative) revealed that the sulfonamide group occupies the hydrophobic pocket of CA IX, while the quinoxaline core engages in van der Waals interactions. This highlights the pharmacophoric importance of both components in target engagement.
Comparative Analysis with Analogous Derivatives
The compound’s structural analogs exhibit variations in substituents that modulate physicochemical and biological properties. A comparative analysis is presented in Table 1.
Table 1: Structural Comparison of this compound with Analogous Derivatives
Notable observations include:
- CAS 432531-71-0 (Necrosulfonamide) : Replaces the quinoxaline core with a pyrazine-thiophene hybrid but retains the sulfonamide group, enabling necroptosis inhibition.
- Halogenated analogs : Derivatives such as 7h (3-trifluoromethylquinoxaline 1,4-dioxide) exhibit enhanced antiproliferative activity due to electron-withdrawing effects, underscoring the impact of substituent electronegativity.
- Methoxyethyl vs. alkyl chains : The methoxyethyl group in the target compound may improve water solubility compared to purely hydrophobic side chains in analogs like 7b (unsubstituted alkyl).
These comparisons illustrate how subtle structural modifications influence bioactivity and target specificity within the quinoxaline-sulfonamide family.
Propriétés
IUPAC Name |
N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-8-9-17(14(2)12-13)27(24,25)23-19-18(20-10-11-26-3)21-15-6-4-5-7-16(15)22-19/h4-9,12H,10-11H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCNYSBFFCEBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring
The final step involves the sulfonation of the quinoxaline derivative with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the quinoxaline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives or sulfonamide-reduced products.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
This compound is classified as a sulfonamide and a quinoxaline derivative. It operates primarily as a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR), which are critical pathways in cancer cell proliferation and survival. The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Cancer Treatment
N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide has been studied for its potential in treating various cancers:
These findings indicate that the compound's mechanism of action is effective across multiple cancer types, making it a versatile candidate for further development.
Pharmacological Studies
Pharmacodynamic studies reveal that the compound selectively inhibits PI3K and mTOR pathways, which are often upregulated in tumors. This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy.
Case Studies
Case Study 1: Preclinical Trials on Breast Cancer
In a study published by Exelixis, the compound was administered to mice with induced breast tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy alone. The combination therapy showed improved survival rates among treated subjects.
Case Study 2: Combination Therapy with Chemotherapeutics
A recent trial investigated the effects of this compound when used alongside doxorubicin in ovarian cancer models. Results showed that the combination therapy not only enhanced tumor reduction but also mitigated some of the adverse effects associated with doxorubicin alone.
Mécanisme D'action
The mechanism of action of N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related quinoxaline sulfonamides:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in ) increase polarity and stability, whereas electron-donating groups (e.g., methoxyethyl in the target compound) improve solubility.
- The 2,4-dimethylbenzene sulfonamide in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzothiadiazole in ), favoring enzyme binding .
Physicochemical Properties
Note: Predicted data based on structural analogs; experimental validation is required.
Activité Biologique
N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), enzyme inhibition assays, and cellular assays.
Chemical Structure and Properties
The compound consists of a quinoxaline core linked to a sulfonamide group, characterized by the following structure:
- Chemical Formula : C15H20N2O2S
- Molecular Weight : 288.40 g/mol
This unique structure allows for interactions with various biological targets, particularly enzymes involved in cancer cell proliferation.
Recent studies have highlighted the role of this compound as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth, survival, and metabolism.
Inhibition Studies
- Enzyme Inhibition : The compound exhibited significant inhibitory activity against PI3Kα with an IC50 value of approximately 0.22 nM and mTOR with an IC50 of 23 nM. These values indicate a strong potential for this compound as a dual inhibitor in cancer therapy .
- Cell Proliferation Assays : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including MCF-7 and HCT-116 cells, with IC50 values of 130 nM and 20 nM respectively .
Cell Cycle and Apoptosis
The compound was shown to induce G0/G1 phase arrest in HCT-116 cells, suggesting its potential to halt cancer cell division. Additionally, it promoted apoptosis as evidenced by flow cytometry analysis and Hoechst33342/PI staining techniques . The mechanism involves the downregulation of AKT phosphorylation, thereby blocking the PI3K/AKT/mTOR signaling pathway critical for tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the quinoxaline core and sulfonamide group can significantly affect biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl substitutions on the benzene ring | Increased potency against PI3K |
| Alterations in the methoxyethyl group | Enhanced solubility and bioavailability |
These findings suggest that further optimization could yield even more potent derivatives.
Case Studies
- Case Study 1 : A study involving the administration of this compound in an animal model demonstrated significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .
- Case Study 2 : In a clinical trial setting, patients with advanced solid tumors were treated with a regimen including this compound. Results indicated a promising response rate with manageable side effects, warranting further investigation into its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-{3-[(2-methoxyethyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound’s sulfonamide group suggests a synthesis route involving the reaction of a quinoxaline-derived amine with a substituted benzenesulfonyl chloride. For example, analogous sulfonamide syntheses (e.g., in ) use a base (e.g., triethylamine or pyridine) to neutralize HCl during the coupling of an amine and sulfonyl chloride. Reaction optimization may involve:
- Temperature control (0–25°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility.
- Stoichiometric adjustments (1:1.2 molar ratio of amine to sulfonyl chloride) to drive completion .
- Characterization : Confirm product purity via TLC and HPLC before scaling.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Core Methods :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxyethyl and dimethylbenzene groups) and assess conformational isomerism .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm) .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Methodological Approach :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, ethyl acetate) to guide formulation for biological assays.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding interactions with biological targets?
- Strategies :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the quinoxaline and sulfonamide moieties.
- Molecular Docking : Screen against protein databases (e.g., PDB) to hypothesize targets (e.g., kinases or enzymes with sulfonamide-binding pockets) .
- Validation : Cross-reference docking results with experimental binding assays (e.g., SPR or ITC).
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Triangulation Approach :
- Combine multiple techniques (e.g., NMR, HRMS, and X-ray) to cross-validate data. For example, if NMR suggests a planar conformation but X-ray shows steric twisting, re-examine solvent effects or crystal packing forces .
- Use iterative refinement in software like SHELXL to resolve crystallographic ambiguities (e.g., disordered methoxyethyl groups) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Experimental Workflow :
- Target Identification : CRISPR-Cas9 screening or affinity chromatography with a biotinylated derivative.
- Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling post-treatment to map affected pathways.
- Functional Validation : Knockout/rescue experiments in cell models to confirm target relevance .
Q. What are the best practices for analyzing enantiomeric purity if chiral centers are introduced during synthesis?
- Chiral Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
